2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with ethoxy, methyl, and pyridinyl groups. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced via an etherification reaction, where the hydroxyl groups on the benzene ring react with ethyl iodide in the presence of a strong base like sodium hydride.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Pyridinyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group is crucial for its interaction with biological targets, often involving hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-diethoxy-4-methylbenzenesulfonamide: Lacks the pyridinyl group, resulting in different chemical and biological properties.
4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Lacks the ethoxy groups, affecting its solubility and reactivity.
2,5-diethoxybenzenesulfonamide: Lacks both the methyl and pyridinyl groups, leading to a simpler structure with different applications.
Uniqueness
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and pyridinyl groups distinguishes it from other benzenesulfonamide derivatives, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-12(3)8-7-9-18-17/h7-11H,5-6H2,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNXHGOKLUWJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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